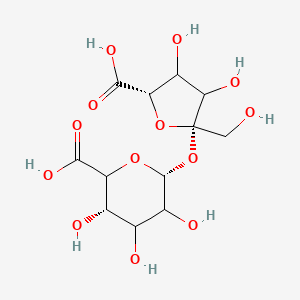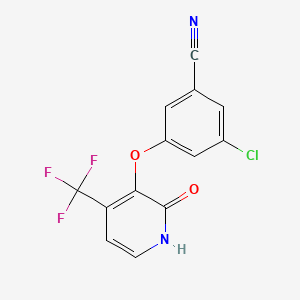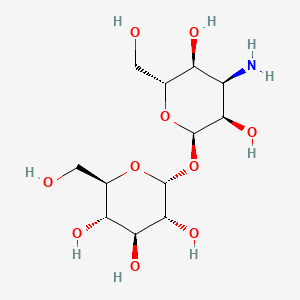
Sucrose 6,6'-Dicarboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sucrose 6,6’-Dicarboxylic Acid is a synthetic derivative of sucrose, a disaccharide composed of glucose and fructose. This compound has gained significant attention due to its potential therapeutic and industrial applications. It is used in the manufacture of sucrose carboxylic acid derivatives, which serve as antioxidants for the prevention of lifestyle-related diseases .
准备方法
Synthetic Routes and Reaction Conditions: Sucrose 6,6’-Dicarboxylic Acid can be synthesized through the electrocatalytic oxidation of sucrose. This process involves the oxidation of sucrose in an alkaline medium on platinum electrodes. The reaction conditions include the use of programmed potential electrolysis to maintain electrode activity and control the oxidation potential .
Industrial Production Methods: The industrial production of Sucrose 6,6’-Dicarboxylic Acid involves the use of high-quality reference materials and proficiency testing to ensure the purity and consistency of the product. The compound is typically produced in neat form and requires documentation to meet relevant regulations .
化学反应分析
Types of Reactions: Sucrose 6,6’-Dicarboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The electrocatalytic oxidation of sucrose is a key reaction that produces this compound. The oxidation process selectively targets the primary hydroxyl groups of sucrose, leading to the formation of carboxylic acids .
Common Reagents and Conditions: The electrocatalytic oxidation of sucrose involves the use of platinum electrodes and an alkaline medium. The reaction conditions are optimized to maintain electrode activity and control the oxidation potential. Common reagents include ultrapure water and deaerated solutions .
Major Products Formed: The major products formed from the oxidation of sucrose include monocarboxylic and dicarboxylic acids. These products are identified using gas and liquid chromatography, mass spectrometry, NMR, and IR spectroscopy .
科学研究应用
Sucrose 6,6’-Dicarboxylic Acid has a wide range of scientific research applications. It is used in the synthesis of sucrose carboxylic acid derivatives, which serve as antioxidants for the prevention of lifestyle-related diseases . Additionally, this compound is utilized in drug delivery systems, polymer synthesis, and nanotechnology, making it a valuable asset for advancing scientific studies.
作用机制
The mechanism of action of Sucrose 6,6’-Dicarboxylic Acid involves its interaction with various molecular targets and pathways. The compound exerts its effects by modifying the chemical structure of sucrose, leading to the formation of carboxylic acid derivatives. These derivatives have antioxidant properties and can prevent oxidative damage in biological systems .
相似化合物的比较
- Succinic Acid
- Adipic Acid
- Glucaric Acid
- Maleic Acid
- Terephthalic Acid
Comparison: Sucrose 6,6’-Dicarboxylic Acid is unique due to its derivation from sucrose and its specific electrocatalytic oxidation process. Unlike other dicarboxylic acids, it is synthesized from a disaccharide and has distinct antioxidant properties. Its applications in drug delivery systems and nanotechnology further distinguish it from other similar compounds .
属性
IUPAC Name |
(3S,6R)-6-[(2S,5S)-5-carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O13/c13-1-12(8(18)5(17)7(24-12)10(21)22)25-11-4(16)2(14)3(15)6(23-11)9(19)20/h2-8,11,13-18H,1H2,(H,19,20)(H,21,22)/t2?,3-,4?,5?,6?,7-,8?,11+,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNZTHDJQODXMS-OTBDHKOVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1(C(C(C(O1)C(=O)O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@]1(C(C([C@H](O1)C(=O)O)O)O)O[C@@H]2C(C([C@@H](C(O2)C(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Amino-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one dihydrochloride](/img/structure/B568666.png)


![N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B568672.png)


